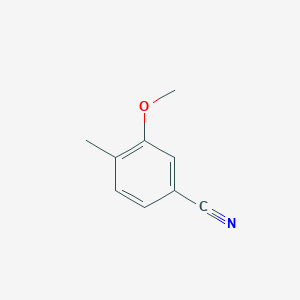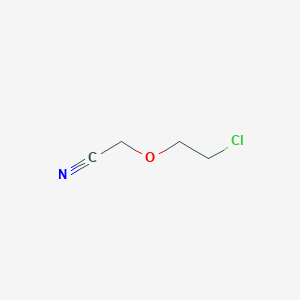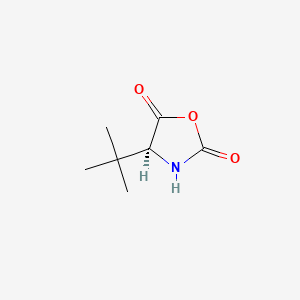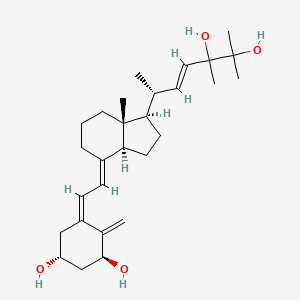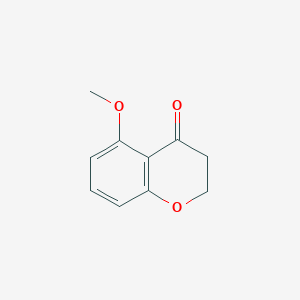
5-Methoxy-4-Chromanone
Descripción general
Descripción
5-Methoxy-4-Chromanone is a derivative of Chromanone or Chroman-4-one, which is an important and interesting heterobicyclic compound . It acts as a building block in medicinal chemistry for isolation, designing, and synthesis of novel lead compounds .
Molecular Structure Analysis
Structurally, chroman-4-one is a fusion of a benzene nucleus (ring A) with dihydropyran (ring B) which relates to chromane, chromene, chromone, and chromenone . The absence of a C2-C3 double bond of the chroman-4-one skeleton makes a minor difference from chromone .Chemical Reactions Analysis
Chromanone acts as a major building block in a large class of medicinal compounds, and synthetic compounds exhibit a broad variety of remarkable biological and pharmaceutical activities .Aplicaciones Científicas De Investigación
Medicinal Chemistry
The chroman-4-one framework, which includes 5-Methoxy-4-Chromanone, is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds . Synthetic compounds exhibit a broad variety of remarkable biological and pharmaceutical activities .
Synthesis of Novel Lead Compounds
Chroman-4-one is a building block in medicinal chemistry for isolation, designing, and synthesis of novel lead compounds . Despite the minor difference from chromone due to the absence of a double bond between C-2 and C-3, it exhibits significant variations in biological activities .
Anticancer Activity
Natural and synthetic chromanone analogs, including 5-Methoxy-4-Chromanone, show anticancer activity . They have been studied for their potential in cancer treatment .
Antioxidant Activity
Chromanone analogs also exhibit antioxidant activity . They can neutralize harmful free radicals in the body, potentially reducing the risk of various chronic diseases .
Antimicrobial and Antifungal Activities
These compounds have been found to have antimicrobial and antifungal properties . This makes them potential candidates for the development of new antimicrobial and antifungal agents .
Antiviral Activity
Chromanone analogs have shown antiviral activity . They could be used in the development of new antiviral drugs .
Anti-inflammatory Activity
They also exhibit anti-inflammatory activity . This suggests potential applications in the treatment of inflammatory diseases .
Antidiabetic Activity
Chromanone analogs have shown antidiabetic activity . They could be used in the development of new treatments for diabetes .
Mecanismo De Acción
Chromanone analogs show various biological activities such as anticancer, tumor necrosis factor-α (TNF-α) inhibitors, antivascular, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, antileishmanial, insecticidal, spasmolytic, analgesic, anti-inflammatory, anticoagulant, estrogenic inhibitor, anti-acetylcholinesterase (AchE) inhibitor, antihuman immunodeficiency virus (HIV), anticonvulsant, antidepressants, anticoronal, and antitubercular activity .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-methoxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-12-8-3-2-4-9-10(8)7(11)5-6-13-9/h2-4H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMGXDPNMNYBFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=O)CCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70570669 | |
| Record name | 5-Methoxy-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70570669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-4-Chromanone | |
CAS RN |
863309-86-8 | |
| Record name | 5-Methoxy-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70570669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The paper mentions that (R)-3-(3’,4’-Dihydroxybenzyl)-7-hydroxy-5-methoxychroman-4-one (7) and (E)-3-(3’,4’-dihydroxybenzylidene)-7-hydroxy-5-methoxychroman-4-one (10) exhibit significant COX-2 inhibitory activity. What structural features contribute to this activity?
A1: While the paper doesn't explicitly detail the mechanism of action for these compounds, it highlights that both (R)-3-(3’,4’-Dihydroxybenzyl)-7-hydroxy-5-methoxychroman-4-one (7) and (E)-3-(3’,4’-dihydroxybenzylidene)-7-hydroxy-5-methoxychroman-4-one (10) share a common scaffold: a chroman-4-one ring with a 5-methoxy substituent. [] The presence of hydroxyl groups on the benzyl or benzylidene substituent at the 3-position of the chroman-4-one ring also appears crucial for activity. Further research is needed to elucidate the specific binding interactions and downstream effects of these compounds on COX-2.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




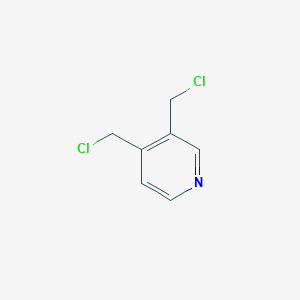
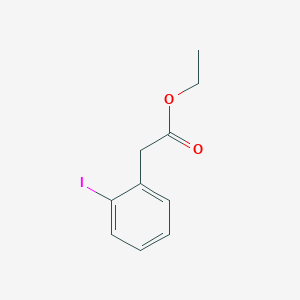
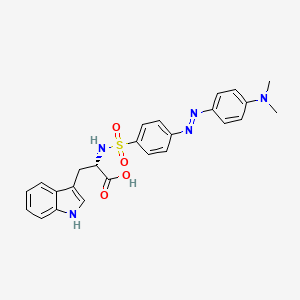
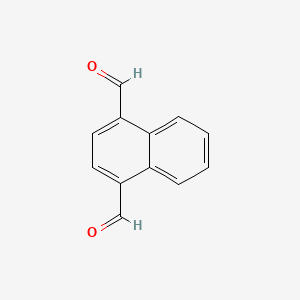
![6-(2-Chloroacetyl)benzo[d]thiazol-2(3H)-one](/img/structure/B1590834.png)

